
8-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for use in various experiments. In
Aplicaciones Científicas De Investigación
8-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for use in various experiments. Some of the scientific research applications of this compound include:
1. Anti-inflammatory activity: this compound has been found to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
2. Anti-cancer activity: This compound has been found to possess anti-cancer activity, making it a potential candidate for the development of new cancer therapies.
3. Anti-microbial activity: this compound has been found to possess anti-microbial activity, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 8-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood. However, it is believed that this compound exerts its effects by interacting with specific enzymes and receptors in the body. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. Some of these effects include:
1. Anti-inflammatory effects: This compound has been found to possess anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
2. Anti-cancer effects: this compound has been found to possess anti-cancer effects, making it a potential candidate for the development of new cancer therapies.
3. Anti-microbial effects: This compound has been found to possess anti-microbial effects, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: The synthesis method for this compound has been optimized to produce high yields of pure this compound, making it readily available for scientific research applications.
2. Wide range of applications: This compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for use in various experiments.
Some of the limitations of this compound include:
1. Limited understanding of mechanism of action: The mechanism of action of this compound is not fully understood, making it difficult to predict its effects in certain experiments.
2. Limited studies on toxicity: There are limited studies on the toxicity of this compound, making it important to exercise caution when handling and using it in experiments.
Direcciones Futuras
There are several future directions for research on 8-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. Some of these directions include:
1. Elucidating the mechanism of action: Further research is needed to fully understand the mechanism of action of this compound.
2. Developing new therapies: this compound has been found to possess anti-inflammatory, anti-cancer, and anti-microbial effects, making it a potential candidate for the development of new therapies.
3. Studying toxicity: Further studies on the toxicity of this compound are needed to ensure its safe use in experiments.
In conclusion, this compound is a promising compound for scientific research applications. Its synthesis method has been optimized to produce high yields of pure compound, and it has been found to possess a range of biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to develop new therapies.
Métodos De Síntesis
The synthesis of 8-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the reaction of 8-methylquinolin-2-ol with m-tolyl hydrazine and acetic anhydride. This reaction results in the formation of the oxadiazole ring, which is an important feature of this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it readily available for scientific research applications.
Propiedades
IUPAC Name |
8-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-11-5-3-8-14(9-11)19-21-17(22-24-19)15-10-13-7-4-6-12(2)16(13)20-18(15)23/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEATXQTDBJJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC4=CC=CC(=C4NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

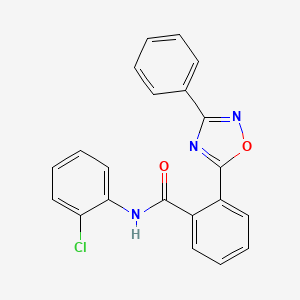
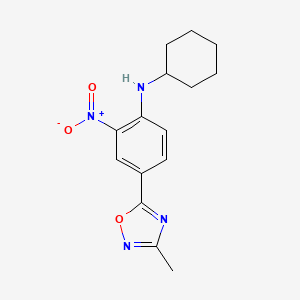




![N-({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-methoxy-N-methylbenzene-1-sulfonamide](/img/structure/B7702550.png)
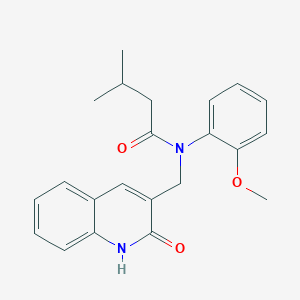
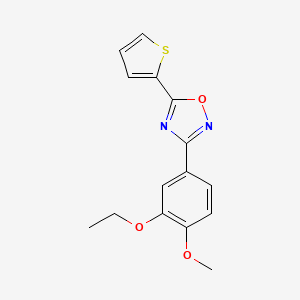
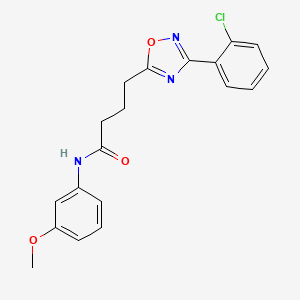

![N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7702576.png)
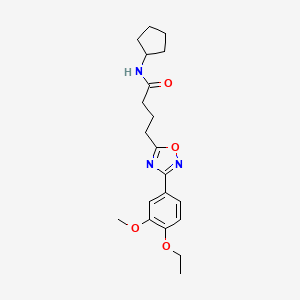
![2-(4-chlorophenoxy)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7702586.png)